2-(3-Aminooxolan-3-yl)propan-2-ol

Beschreibung

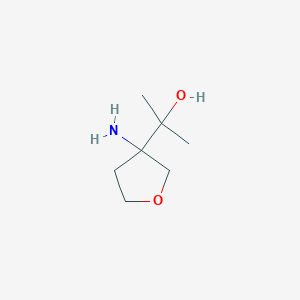

2-(3-Aminooxolan-3-yl)propan-2-ol is a tertiary alcohol derivative featuring an amino-substituted oxolane (tetrahydrofuran) ring. This compound combines a cyclic ether with a branched aliphatic alcohol and a primary amine, making it structurally distinct from simpler amino alcohols.

Eigenschaften

Molekularformel |

C7H15NO2 |

|---|---|

Molekulargewicht |

145.20 g/mol |

IUPAC-Name |

2-(3-aminooxolan-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H15NO2/c1-6(2,9)7(8)3-4-10-5-7/h9H,3-5,8H2,1-2H3 |

InChI-Schlüssel |

HBNNRRVRAJQSKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1(CCOC1)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminooxolan-3-yl)propan-2-ol typically involves the reaction of oxirane (ethylene oxide) with an appropriate amine under controlled conditions. One common method involves the use of 3-amino-1,2-propanediol as a starting material, which undergoes cyclization to form the oxolane ring . The reaction conditions often include the use of a catalyst such as a Lewis acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Aminooxolan-3-yl)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-(3-Aminooxolan-3-yl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-(3-Aminooxolan-3-yl)propan-2-ol exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor for certain enzymes. The presence of both amino and hydroxyl groups allows it to interact with various molecular targets, potentially affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with 2-(3-Aminooxolan-3-yl)propan-2-ol, allowing for comparative analysis of their properties and applications:

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10)

- Structure: Contains an indolyloxy group and a methoxyphenoxy ethylamino chain attached to propan-2-ol.

- Key Differences: The indole and methoxyphenoxy substituents enhance aromaticity and lipophilicity compared to the aminooxolane ring in the target compound.

- Biological Activity: Exhibits antiarrhythmic, hypotensive, and α1/β1-adrenoceptor binding activity (IC₅₀ values in nanomolar range) .

- Synthesis : Prepared via multi-step synthesis with 70% yield as a foam .

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structure : Branched alkylamine with a tertiary alcohol.

- Key Differences: Lacks the cyclic ether (oxolane) but includes a diethylamino group and dimethyl branching.

- Physical Properties :

- Safety : Requires NIOSH/MSHA-approved respirators and chemical-resistant gloves due to moderate volatility and flammability .

2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol (Reproxalap)

- Structure: Quinoline core with a chlorine substituent and propan-2-ol group.

- Applications : Used as a therapeutic agent (e.g., anti-inflammatory or ophthalmic applications) due to its heteroaromatic pharmacophore .

1-(2-Allyl-phenoxy)-3-amino-propan-2-ol

- Structure: Allylphenoxy group attached to propan-2-ol.

- Key Differences: The allylphenoxy substituent increases hydrophobicity and reactivity (via allyl group) compared to the aminooxolane system.

3-Amino-2-benzylpropan-1-ol

- Structure: Benzyl group attached to a propanolamine backbone.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.